molecular formula C8H5N3O4 B182158 5-Nitroquinazoline-2,4(1H,3H)-dione CAS No. 174565-65-2

5-Nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B182158
CAS No.: 174565-65-2
M. Wt: 207.14 g/mol
InChI Key: UHAHRTQKXUKYDY-UHFFFAOYSA-N
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Description

5-Nitroquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The presence of a nitro group at the 5-position and the dione structure at the 2,4-positions makes this compound particularly interesting for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include aminoquinazolines, substituted quinazolines, and various quinazoline derivatives with different functional groups .

Scientific Research Applications

5-Nitroquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitroquinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound has been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar structure but without the nitro and dione groups.

    Quinazolinone: Contains a carbonyl group at the 4-position, similar to the dione structure in 5-Nitroquinazoline-2,4(1H,3H)-dione.

    5-Nitroquinoline: Similar to this compound but lacks the dione structure.

Uniqueness

This compound is unique due to the presence of both the nitro group and the dione structure, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

Properties

IUPAC Name

5-nitro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAHRTQKXUKYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599001
Record name 5-Nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174565-65-2
Record name 5-Nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-6-nitro-benzoic acid (60 g, 329 mmol) and urea (257.3 g, 4285 mmol) in acetic acid (1.65 lit.) was heated to reflux for 24 h. The acetic acid was evaporated under reduced pressure and the residue obtained was diluted with water (2.5 lit). The solid product separated out was filtered and washed with water. The product was collected and dried in an air oven to give 44 g of the product as a yellow solid; 1H NMR (δ ppm, DMSO-d6, 300 MHz): 11.58 (br. s, 1H); 11.55 (br.s, 1H); 7.76 (t, J=8.4, 1H); 7.41 (d, J=7.8, 1H); 7.32 (d, J=8.4, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
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257.3 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5-Nitroquinazoline-2,4(1H,3H)-dione and how is it synthesized?

A1: this compound is characterized by a quinazoline core structure with a nitro group at the 5th position and two keto groups at the 2nd and 4th positions. The research paper by [] describes a synthetic route involving 3-nitro-N-(phenylsulphonyloxy)phthalimide (IIIa) as a key intermediate. This intermediate reacts with allylamine to yield 3-allyl-5-nitroquinazoline-2,4-(1H,3H)-dione (IVa).

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